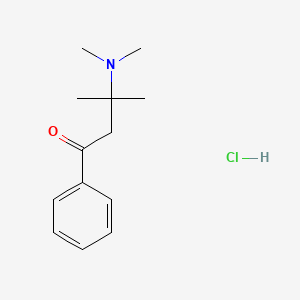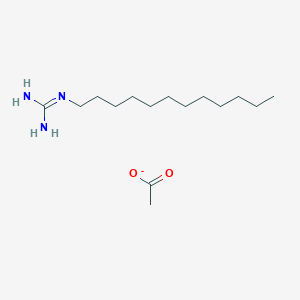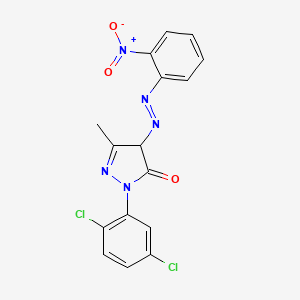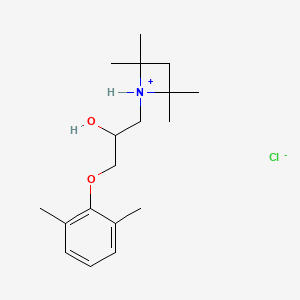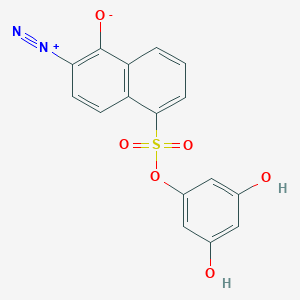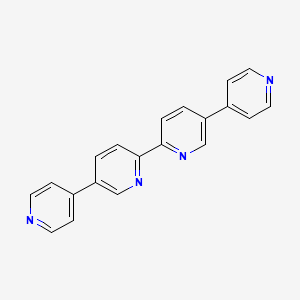
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features multiple pyridine rings, which are known for their aromaticity and nitrogen-containing structure. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can lead to the formation of reduced pyridine compounds.
Applications De Recherche Scientifique
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic processes or exhibit unique electronic properties. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
Uniqueness
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is unique due to its multiple pyridine rings, which provide a high degree of aromaticity and potential for various chemical modifications. This structural feature enhances its versatility in forming coordination complexes and participating in diverse chemical reactions. Additionally, its ability to engage in multiple types of interactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H14N4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-19(23-13-17(1)15-5-9-21-10-6-15)20-4-2-18(14-24-20)16-7-11-22-12-8-16/h1-14H |
Clé InChI |
GYWCNQREHWJFEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CC=NC=C2)C3=NC=C(C=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


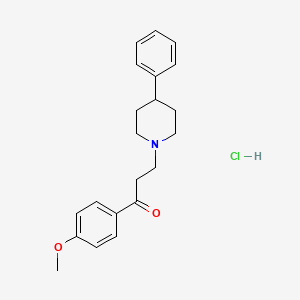
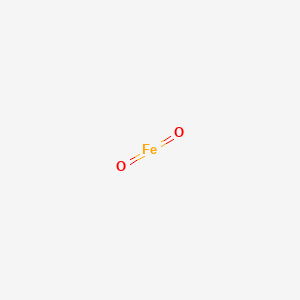
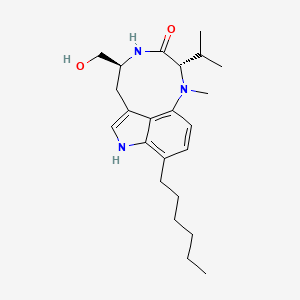

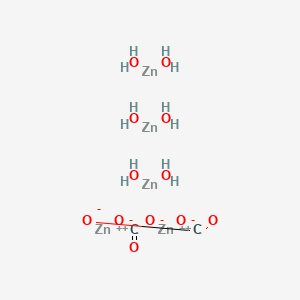
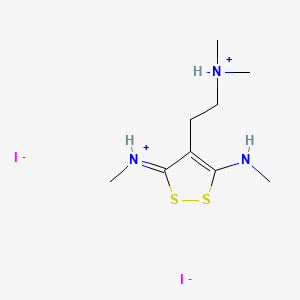
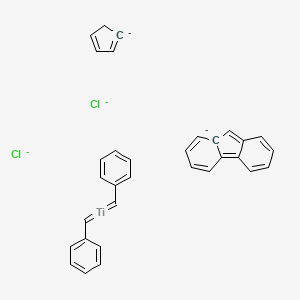
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)

